molecular formula C10H9NO2 B2920034 8-Methoxyisoquinolin-3-ol CAS No. 1031927-92-0

8-Methoxyisoquinolin-3-ol

Cat. No.: B2920034
CAS No.: 1031927-92-0
M. Wt: 175.187
InChI Key: GUAZPEVZVKKVIE-UHFFFAOYSA-N
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Description

8-Methoxyisoquinolin-3-ol is a versatile chemical compound with a unique structure that includes a methoxy group at the 8th position and a hydroxyl group at the 3rd position on the isoquinoline ring. This compound is known for its applications in various scientific research fields, including pharmaceutical development, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinolin-3-ol can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyisoquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

8-Methoxyisoquinolin-3-ol is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Methoxyisoquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, forming complexes with metal ions, which can influence various biological processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and pharmaceuticals.

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Sanguinarine: An isoquinoline alkaloid with antifungal and antibacterial activities

Uniqueness: 8-Methoxyisoquinolin-3-ol is unique due to the presence of both methoxy and hydroxyl groups on the isoquinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-methoxy-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-10(12)11-6-8(7)9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAZPEVZVKKVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=O)NC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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